3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24-->20 lactone
Beschreibung
3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone is a lanostane-type triterpenoid lactone characterized by a tetracyclic scaffold with hydroxyl groups at positions 3β, 7β, and 15β, a ketone at C-11, and a δ-lactone bridge between C-24 and C-20 (Figure 1) . It is a natural product isolated from Ganoderma species (e.g., Ganoderma lucidum), a medicinal mushroom widely studied for its bioactive secondary metabolites . The compound has a molecular formula of C₂₇H₄₀O₆ and a molecular weight of 460.61 g/mol . Its structural complexity and functional groups contribute to diverse bioactivities, including antimicrobial and metabolic regulatory properties .
Eigenschaften
IUPAC Name |
5-methyl-5-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUJKNQZOLYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ethanol-Based Extraction
The compound is typically extracted from dried fruiting bodies of Ganoderma species using polar solvents. A standardized protocol involves macerating powdered material in 90% ethanol (v/v) at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol to concentrate triterpenoid-rich fractions. Ethyl acetate fractions, which exhibit high triterpenoid content, are further processed for isolation.
Chromatographic Purification
The ethyl acetate fraction undergoes silica gel column chromatography with gradient elution (chloroform:methanol ratios from 50:1 to 1:1) to separate triterpenoids by polarity. Fractions containing 3β,7β,15β-trihydroxy-11-oxo-lanosta-8-en-24→20 lactone are identified via thin-layer chromatography (TLC) using sulfuric acid–ethanol (10%) as a visualizing agent. Final purification is achieved using semi-preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 65:35, 2 mL/min).
Table 1: Key Parameters for Chromatographic Isolation
| Parameter | Specification |
|---|---|
| Column Material | Silica gel (200–300 mesh) |
| Mobile Phase Gradient | Chloroform:methanol (50:1 → 1:1) |
| HPLC Column | C18 (5 μm, 250 × 10 mm) |
| HPLC Eluent | Acetonitrile:water (65:35) |
| Flow Rate | 2 mL/min |
Biosynthetic Pathways and Enzymatic Modulation
Mevalonate Pathway (MVA) in Ganoderma
3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone is biosynthesized via the mevalonate pathway, which converts acetyl-CoA into lanosterol, the precursor of lanostane-type triterpenoids. Key enzymes include:
-
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) : Catalyzes the rate-limiting step of mevalonate production.
-
Squalene synthase (SQS) : Condenses farnesyl pyrophosphate (FPP) into squalene.
-
Lanosterol synthase (OSC) : Cyclizes oxidosqualene to form lanosterol.
Overexpression of HMGR and OSC genes in G. lucidum enhances triterpenoid yield by 2.3–3.1-fold compared to wild-type strains.
Postmodification Reactions
The hydroxylation and oxidation at C-3, C-7, C-11, and C-15 positions are mediated by cytochrome P450 monooxygenases (CYPs), while lactonization at C-24→20 is facilitated by acyltransferases. Submerged fermentation under oxidative stress (e.g., hydrogen peroxide induction) increases CYP activity, improving lactone formation efficiency by 18–22%.
Optimization of Production Yield
Fermentation Conditions
Solid-state fermentation using agricultural residues (e.g., rice bran, wheat straw) achieves higher triterpenoid yields (1.2–1.5 mg/g) than synthetic media. Critical parameters include:
-
pH : Maintained at 5.5–6.0 using citrate buffer.
-
Temperature : 28°C for mycelial growth; 32°C for triterpenoid biosynthesis.
-
Aeration : 0.8 vvm (volume air per volume medium per minute).
Table 2: Comparative Yields Under Different Conditions
| Substrate | Triterpenoid Yield (mg/g) | Lactone Proportion (%) |
|---|---|---|
| Rice Bran | 1.45 ± 0.12 | 4.7 ± 0.3 |
| Wheat Straw | 1.32 ± 0.09 | 3.9 ± 0.2 |
| Glucose-Based | 0.87 ± 0.07 | 2.1 ± 0.1 |
Elicitor-Induced Biosynthesis
Elicitors such as salicylic acid (SA) and methyl jasmonate (MeJA) upregulate triterpenoid biosynthesis genes. Treatment with 100 μM SA increases lactone yield by 34% after 96 hours. Similarly, calcium ion (Ca²⁺) supplementation at 5 mM enhances HMGR activity by 27%, correlating with a 19% rise in lactone concentration.
Physicochemical Properties and Stability
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : 3β,7β,15β-trihydroxy-11-oxo-lanosta-8-en-24→20 lactone
- Molecular Formula : C27H40O6
- Molecular Weight : 460.6 g/mol
The compound features multiple hydroxyl groups and an oxo group, contributing to its unique biological activities.
Medicinal Applications
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown efficacy against various pathogens by disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival .
- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .
Biochemical Research
In biochemical studies, 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone is utilized as a bioactive molecule to explore various biological pathways:
- Signal Transduction : The compound interacts with protein tyrosine kinases and other signaling molecules, influencing cellular responses to growth factors and hormones .
- Mechanistic Studies : Its role in modulating cellular mechanisms provides insights into disease processes and potential therapeutic targets .
Industrial Applications
The industrial relevance of this compound is evident in:
- Pharmaceutical Development : As a natural product with significant bioactivity, it serves as a lead compound for developing new drugs targeting microbial infections and cancer .
- Nutraceuticals : Its health benefits have led to its incorporation into dietary supplements aimed at enhancing immune function and overall health.
Wirkmechanismus
The mechanism of action of 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Hydroxylation: The target compound’s 15β-OH distinguishes it from Ganolactone B (15-oxo) and Ganoderlactone D (additional 12β-OH) .
- Oxo Groups: The 11-oxo group is conserved across analogs, but Ganoderic acid GS-2 and Ganoderlactone D feature additional ketones at C-3 or C-15 .
- Side-Chain Modifications: Ganoderic acid GS-2 and the trioxo derivative in exhibit carboxylic acid groups instead of lactones, altering solubility and target interactions .
Bioactivity Correlations
Bioactivity profiles of lanostane triterpenoids correlate with structural features (Table 2) :
Mechanistic Insights :
- The 15β-OH in the target compound may enhance hydrogen bonding with microbial enzymes or host receptors, explaining its stronger antimicrobial activity compared to Ganolactone B .
- Ganoderic acid GS-2’s conjugated double bonds (C-8,24(E)) and carboxylic acid group facilitate interactions with tumor cell integrins, a feature absent in lactone-only analogs .
Notes
Biologische Aktivität
3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone is a naturally occurring triterpenoid compound primarily isolated from the fruiting bodies of Ganoderma lucidum, commonly known as reishi mushroom. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in medicine.
Chemical Structure
The chemical structure of 3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone can be represented as follows:
This structure features multiple hydroxyl groups, which contribute to its biological activity.
Antimycobacterial Activity
Research indicates that 3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone exhibits significant antimycobacterial properties. A study demonstrated that extracts containing this compound showed inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism appears to involve disruption of mycobacterial cell wall integrity and interference with metabolic pathways essential for bacterial survival .
Antioxidant Properties
The compound also displays notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have indicated that 3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation. For instance, it has shown effectiveness against breast cancer and liver cancer cells in laboratory settings .
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Efficacy
In a controlled study involving extracts of Ganoderma lucidum, researchers isolated 3β,7β,15β-Trihydroxy-11-oxo-lanosta-8-en-24→20 lactone and evaluated its antimycobacterial activity using the broth microdilution method. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis, underscoring its potential as a lead compound for developing new anti-tuberculosis drugs .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, bioavailability, and mechanisms of action will be crucial for translating these findings into clinical applications.
Q & A
Basic Research Questions
Q. How can the structural identity of 3β,7β,15β-trihydroxy-11-oxo-lanosta-8-en-24→20 lactone be confirmed experimentally?
- Methodological Answer :
- Spectroscopic Analysis : Use high-resolution NMR (¹H, ¹³C, and DEPT-135) to confirm hydroxyl, ketone, and lactone functional groups. Compare chemical shifts with related lanostane derivatives (e.g., ganoderenic acid C or meliasenin V) for cross-validation .
- X-ray Crystallography : If crystalline, determine absolute stereochemistry of hydroxyl and lactone groups, resolving ambiguities in 2D NMR assignments .
- HPLC-MS : Validate purity and molecular weight (C₃₀H₄₄O₆ or similar) using reverse-phase HPLC coupled with high-resolution mass spectrometry .
Q. What are the common synthetic routes for obtaining this lanostane-derived lactone?
- Methodological Answer :
- Regioselective Lactonization : Optimize reaction conditions (e.g., acidic or enzymatic catalysis) to favor 24→20 lactone formation over competing pathways. Kinetic control (e.g., epoxide intermediates) may favor five-membered lactones, as seen in analogous systems .
- Biosynthetic Mimicry : Use fungal or plant cell cultures (e.g., Ganoderma spp.) to exploit natural oxidative modifications of lanosterol precursors .
- Post-Synthetic Modifications : Introduce hydroxyl groups via Sharpless dihydroxylation or ketone groups via Jones oxidation, followed by lactonization .
Q. How does the stability of this lactone vary under different storage conditions?
- Methodological Answer :
- pH Sensitivity : Test stability in buffered solutions (pH 3–9) at 25°C. Lactones are prone to hydrolysis under alkaline conditions; monitor degradation via HPLC .
- Temperature Studies : Conduct accelerated stability testing (40°C, 75% RH) over 30 days. Compare with freeze-dried samples stored at -20°C .
- Light Sensitivity : Expose to UV/visible light (300–800 nm) and quantify photodegradation products using LC-MS .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC/MBC) .
- Metabolic Regulation : Assess effects on glucose uptake in adipocyte or hepatocyte cell lines via 2-NBDG fluorescence assays .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays; compare with normal fibroblasts .
Advanced Research Questions
Q. How can contradictions in spectral data for structurally similar lanostane lactones be resolved?
- Methodological Answer :
- Comparative NMR Libraries : Build a database of ¹³C NMR shifts for lanostane derivatives (e.g., ganoderic acids, meliasenins) to distinguish between 11-oxo vs. 3-oxo isomers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data, resolving ambiguities in hydroxyl group configurations .
- Isotopic Labeling : Introduce ¹³C or ²H labels at key positions (e.g., C-11 ketone) to track metabolic or synthetic pathways .
Q. What strategies optimize the regioselectivity of lactone ring formation during synthesis?
- Methodological Answer :
- Thermodynamic vs. Kinetic Control :
| Condition | Lactone Size | Yield (%) | Reference |
|---|---|---|---|
| Acidic (HCl, 25°C) | 5-membered | 85 | |
| Basic (NaHCO₃, 60°C) | 6-membered | <10 |
- Epoxide Intermediates : Use Mn(III)-mediated epoxidation to direct lactonization toward the 24→20 position, avoiding competing 26→20 pathways .
- Enzymatic Catalysis : Screen cytochrome P450 enzymes for site-specific oxidation of lanostane precursors .
Q. How does the redox state of the 11-oxo group influence biological activity?
- Methodological Answer :
- Reductive Modifications : Treat with NaBH₄ or LiAlH₄ to reduce the 11-oxo group to 11β-OH; compare bioactivity (e.g., antimicrobial IC₅₀) with the parent compound .
- Oxidative Stress Assays : Measure ROS generation in macrophages (RAW 264.7) using DCFH-DA fluorescence; correlate with lactone redox potential .
- Metabolite Profiling : Use LC-MS/MS to identify reduced/oxidized metabolites in hepatic microsomal incubations .
Q. What experimental approaches identify molecular targets in metabolic pathways?
- Methodological Answer :
- Proteomics : Perform pull-down assays with biotinylated lactone analogs; identify binding partners via SILAC-based mass spectrometry .
- Crystallography : Co-crystallize with suspected targets (e.g., PPARγ or AMPK) to map binding interactions .
- CRISPR Knockout Screens : Generate gene-edited cell lines (e.g., lacking lanosterol synthase) to study pathway dependencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
